(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
Benzothiazole is a heterocyclic compound . It’s a part of many pharmaceuticals and organic compounds . Piperazine is a cyclic organic compound that is often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For example, they can be coupled with N-phenyl anthranilic acid to yield intermediate compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined by their melting points, and 1H NMR (200 MHz, CDCl3) data .Scientific Research Applications
Anti-mycobacterial Chemotypes
The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone has been identified as a new chemotype with potential anti-mycobacterial properties. Structurally diverse benzo[d]thiazole-2-carboxamides, including this compound, have been synthesized and tested for their activity against Mycobacterium tuberculosis. Several derivatives exhibited promising anti-mycobacterial activity with minimal inhibitory concentrations in the low micromolar range, indicating their potential as therapeutic agents against tuberculosis. A quantitative structure-activity relationship (QSAR) model further validated their effectiveness, highlighting the therapeutic potential of these chemotypes in tuberculosis treatment (Pancholia et al., 2016).
Anticancer Activity
Studies on the structural relatives of this compound have revealed significant anticancer activities. Derivatives of thiophene-containing 1,3-diarylpyrazole have been synthesized and shown to inhibit the growth of various human cancer cells, such as Raji and HL60, demonstrating the potent anticancer potential of these compounds. The introduction of specific functional groups, such as trifluoromethylphenyl piperazine, has been associated with enhanced growth inhibitory effects on cancer cells, suggesting the relevance of structural optimization in developing effective anticancer agents (Inceler et al., 2013).
Antimicrobial and Antifungal Activities
Compounds bearing the benzothiazolyl-piperazinyl-methanone core structure have shown variable and modest antimicrobial activity against different strains of bacteria and fungi. This indicates the potential of these compounds to serve as a basis for the development of new antimicrobial agents, with the possibility of optimizing their structures to enhance efficacy (Patel et al., 2011). Additionally, benzimidazolyl-piperazinyl-phenylmethanone derivatives have been identified with significant antifungal properties, further emphasizing the therapeutic versatility of this chemical scaffold in addressing various infectious diseases (Kankate et al., 2014).
Structural and Theoretical Studies
Theoretical and experimental studies on derivatives of this compound, including density functional theory (DFT) calculations and docking studies, have provided insights into their structural characteristics, stability, and potential biological activities. Such studies are crucial for understanding the interaction mechanisms of these compounds with biological targets and for guiding the design of more potent derivatives with desired pharmacological properties (Shahana & Yardily, 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been reported to exhibit anti-inflammatory properties . They have shown inhibitory activity against cyclooxygenase-1 (COX-1), a key enzyme involved in the inflammatory response .
Mode of Action
Benzothiazole derivatives have been reported to inhibit cox-1, thereby reducing the production of prostaglandins, which are mediators of inflammation . This suggests that (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone may interact with its targets in a similar manner.
Biochemical Pathways
By inhibiting cox-1, benzothiazole derivatives can potentially affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thus reducing inflammation .
Result of Action
Similar compounds have shown anti-inflammatory effects, likely due to the inhibition of cox-1 and the subsequent reduction in prostaglandin production .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular properties . They interact with enzymes and proteins involved in the life cycle of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines . They influence cell function by disrupting cell signaling pathways and altering gene expression .
Molecular Mechanism
Benzothiazole derivatives are known to bind to biomolecules and inhibit or activate enzymes . They can also cause changes in gene expression .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c20-15(14-6-3-11-21-14)18-7-9-19(10-8-18)16-17-12-4-1-2-5-13(12)22-16/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTKPMMFQUYABS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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